molecular formula C11H6FNOS B8491381 5-(4-Fluorophenoxy)thiophene-2-carbonitrile

5-(4-Fluorophenoxy)thiophene-2-carbonitrile

Cat. No. B8491381
M. Wt: 219.24 g/mol
InChI Key: YZLVKUXMDXEXNT-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

5-Nitrothiophene-2-carbonitrile (2.0 g, 13 mmol), 4-fluorophenol (2.9 g, 26 mmol) and potassium carbonate (5.4 g, 39 mmol) were suspended in dimethylsulfoxide (30 mL), and the mixture was stirred for 30 minutes at 60° C. Water and ethyl acetate were added to the reaction mixture, which was then separated, the organic layer was washed with water twice, then, NH silica gel was added to the organic layer, the solvent was evaporated in vacuo for adsorption, purification was carried out by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (3.7 g, containing 4-fluorophenol) was obtained as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[S:8][C:7]([C:9]#[N:10])=[CH:6][CH:5]=1)([O-])=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O.C(OCC)(=O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:4]2[S:8][C:7]([C:9]#[N:10])=[CH:6][CH:5]=2)=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C#N
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then separated
WASH
Type
WASH
Details
the organic layer was washed with water twice
ADDITION
Type
ADDITION
Details
NH silica gel was added to the organic layer
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo for adsorption, purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(S2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 129.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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